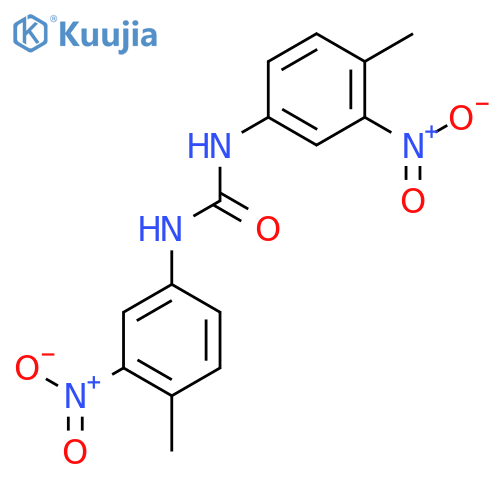Cas no 855699-79-5 (1,3-BIS(4-METHYL-3-NITROPHENYL)UREA)

855699-79-5 structure
商品名:1,3-BIS(4-METHYL-3-NITROPHENYL)UREA
1,3-BIS(4-METHYL-3-NITROPHENYL)UREA 化学的及び物理的性質
名前と識別子
-
- AB10025
- 1,3-bis(4-methyl-3-nitrophenyl)urea
- 855699-79-5
- SCHEMBL11326938
- Urea, N,N'-bis(4-methyl-3-nitrophenyl)-
- 1,3-BIS(4-METHYL-3-NITROPHENYL)UREA
-
- インチ: 1S/C15H14N4O5/c1-9-3-5-11(7-13(9)18(21)22)16-15(20)17-12-6-4-10(2)14(8-12)19(23)24/h3-8H,1-2H3,(H2,16,17,20)
- InChIKey: ACFLEQFZWCEQTM-UHFFFAOYSA-N
- ほほえんだ: O=C(NC1C=CC(C)=C(C=1)[N+](=O)[O-])NC1C=CC(C)=C(C=1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 330.09641956g/mol
- どういたいしつりょう: 330.09641956g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 2
- 複雑さ: 447
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 133Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- 密度みつど: 1.460±0.06 g/cm3(Predicted)
- ふってん: 398.8±42.0 °C(Predicted)
- 酸性度係数(pKa): 12.87±0.70(Predicted)
1,3-BIS(4-METHYL-3-NITROPHENYL)UREA 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743948-1g |
1,3-Bis(4-methyl-3-nitrophenyl)urea |
855699-79-5 | 98% | 1g |
¥4313.00 | 2024-07-28 |
1,3-BIS(4-METHYL-3-NITROPHENYL)UREA 関連文献
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
855699-79-5 (1,3-BIS(4-METHYL-3-NITROPHENYL)UREA) 関連製品
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
